An In-Depth Technical Guide to the Chemical Properties of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine
An In-Depth Technical Guide to the Chemical Properties of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Protected Amino Acids
In the intricate field of peptide synthesis and the development of peptide-based therapeutics, the precise assembly of amino acid sequences is paramount. This necessitates the use of protecting groups to temporarily mask reactive functionalities, thereby preventing unwanted side reactions and ensuring the regioselective formation of peptide bonds. The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains a cornerstone of protecting group chemistry due to its stability under a range of conditions and its facile removal.
N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine is a derivative of L-homoglutamine where both the α-amino group (N2) and the δ-amino group of the side chain (N6) are protected by benzyloxycarbonyl groups. This dual protection strategy is crucial for incorporating homoglutamine residues into peptide chains, particularly in solid-phase peptide synthesis (SPPS) and solution-phase methodologies. Understanding the chemical properties of this compound is therefore essential for its effective utilization in the synthesis of complex peptides and other bioactive molecules.
Core Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical properties of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine is critical for its handling, storage, and application in chemical reactions.
Structural and Molecular Data
| Property | Value | Source |
| IUPAC Name | (2S)-2,6-bis[(phenylmethoxy)carbonylamino]hexanamide | |
| CAS Number | 88462-80-0 | [1] |
| Molecular Formula | C22H24N2O7 | [1] |
| Molecular Weight | 428.44 g/mol | [1] |
Molecular Structure:
Caption: Chemical structure of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine.
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in Chloroform and Methanol. | |
| Melting Point | 135 - 137 °C (for the related compound N(alpha)-Benzyloxycarbonyl-L-glutamine) | [3][4] |
| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. For long-term storage, refrigeration is recommended. | [2] |
Spectroscopic and Analytical Data
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two benzyl groups (typically in the range of 7.2-7.4 ppm). The benzylic methylene protons (CH2) adjacent to the carbamate oxygen will appear as singlets around 5.1 ppm. The protons of the homoglutamine backbone will exhibit complex multiplets in the aliphatic region.
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¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the carbamate groups (around 156 ppm) and the amide and carboxylic acid carbons. The aromatic carbons will resonate in the 127-136 ppm region, while the benzylic carbons will be observed around 67 ppm. The aliphatic carbons of the homoglutamine core will appear at higher field.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the carbamate, amide, and carboxylic acid groups (typically in the region of 1650-1750 cm⁻¹). N-H stretching vibrations will be observed around 3300 cm⁻¹. The aromatic C-H and C=C stretching bands will also be present.
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Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern will likely show losses of the benzyl groups and other characteristic fragments of the molecule.
Chemical Reactivity and Stability
The chemical behavior of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine is primarily dictated by the Cbz protecting groups and the carboxylic acid functionality.
Stability of the Cbz Protecting Group
The benzyloxycarbonyl group is known for its robustness under a variety of reaction conditions, which is a key reason for its widespread use in peptide synthesis.
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Acid Stability: The Cbz group is generally stable to moderately acidic conditions. However, it can be cleaved by strong acids such as HBr in acetic acid or trifluoroacetic acid (TFA), although the latter often requires elevated temperatures.
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Base Stability: The Cbz group is stable to most basic conditions used in peptide synthesis, including the conditions for Fmoc deprotection (e.g., piperidine in DMF).
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Nucleophile Stability: It is generally resistant to nucleophilic attack.
Deprotection of the Cbz Group
The removal of the Cbz group is a critical step in the synthesis of the final peptide. The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis.
Experimental Protocol: Cbz Deprotection via Hydrogenolysis
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Dissolution: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
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Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
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Hydrogenation: Secure the reaction flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). This process should be repeated three times to ensure an inert atmosphere.
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Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically using a balloon or at 1 atm) at room temperature.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
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Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product.
Caption: Workflow for the deprotection of a Cbz-protected amine.
Reactivity of the Carboxylic Acid
The free carboxylic acid group of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine can be activated for peptide bond formation using standard coupling reagents such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).
Synthesis of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine
The synthesis of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine typically involves the reaction of L-homoglutamine with benzyl chloroformate (Cbz-Cl) under basic conditions. This is a standard Schotten-Baumann reaction.
Experimental Protocol: Synthesis of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine
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Dissolution: Dissolve L-homoglutamine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate or sodium hydroxide (a slight excess to maintain basic pH) with cooling in an ice bath.
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Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (at least 2.2 equivalents) dropwise, ensuring the temperature remains below 5 °C. The pH of the reaction mixture should be monitored and maintained in the basic range by the concomitant addition of base.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
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Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The product should precipitate out of the solution.
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Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
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Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine.[5]
Caption: General workflow for the Cbz-protection of an amino acid.
Applications in Drug Development and Research
N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine is a valuable building block for the synthesis of peptides containing homoglutamine residues. Homoglutamine is a non-proteinogenic amino acid that can be incorporated into peptides to modulate their biological activity, conformational properties, and metabolic stability. Its use is particularly relevant in the design of peptide-based drugs, including enzyme inhibitors and receptor agonists or antagonists. The dual Cbz protection allows for its use in both solid-phase and solution-phase peptide synthesis, providing researchers with a versatile tool for creating novel peptide architectures.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat should be worn.[2]
Conclusion
N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine is a chemically robust and versatile protected amino acid that plays a significant role in modern peptide chemistry. Its well-defined chemical properties, including the stability of the Cbz protecting groups and the reactivity of the carboxylic acid, make it an indispensable tool for the synthesis of complex peptides. A thorough understanding of its synthesis, handling, and reactivity is crucial for researchers and scientists working in the field of drug development and biomedical research.
References
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PubChem. L-Glutamine, N2-[(phenylmethoxy)carbonyl]-. [Link]
